Product packaging for (2-Iodo-5-methoxyphenyl)acetic acid(Cat. No.:CAS No. 73029-52-4)

(2-Iodo-5-methoxyphenyl)acetic acid

Cat. No.: B477169
CAS No.: 73029-52-4
M. Wt: 292.07g/mol
InChI Key: ZRIUMVJDVBPHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2-Iodo-5-methoxyphenyl)acetic acid is a chemical compound of interest in organic synthesis and pharmaceutical research. As a derivative of phenylacetic acid containing both iodine and methoxy functional groups, it serves as a versatile synthetic intermediate . The iodine atom on the aromatic ring makes it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki reactions, which are pivotal for constructing complex biaryl structures found in many active molecules . The acetic acid side chain also provides a handle for further functionalization, for example through amide coupling or esterification reactions. Researchers might utilize this compound in the synthesis of more complex molecules for various investigative purposes, including as a precursor in the development of potential therapeutic agents or as a standard in analytical method development. This product is intended for research purposes only and is not for diagnostic or therapeutic use. For specific applications and detailed handling instructions, please consult the product's safety data sheet and contact our technical support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9IO3 B477169 (2-Iodo-5-methoxyphenyl)acetic acid CAS No. 73029-52-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73029-52-4

Molecular Formula

C9H9IO3

Molecular Weight

292.07g/mol

IUPAC Name

2-(2-iodo-5-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H9IO3/c1-13-7-2-3-8(10)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

ZRIUMVJDVBPHNF-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)I)CC(=O)O

Canonical SMILES

COC1=CC(=C(C=C1)I)CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Iodo 5 Methoxyphenyl Acetic Acid

Classical Approaches to Substituted Phenylacetic Acids

Classical methods for preparing phenylacetic acids generally involved building the molecule through a linear sequence of reactions, often starting from simple aromatic precursors.

Historically, the synthesis of phenylacetic acids relied on robust, well-established reactions. One of the most common methods was the hydrolysis of benzyl (B1604629) cyanides. orgsyn.orgnih.gov This process typically involved the chloromethylation or bromomethylation of a substituted benzene, followed by reaction with a cyanide salt (like NaCN) to form the benzyl cyanide, and subsequent hydrolysis using strong acid or base to yield the phenylacetic acid. google.com For a molecule like (2-Iodo-5-methoxyphenyl)acetic acid, this would necessitate starting with an appropriately substituted methoxy-iodobenzene, a precursor not always readily available.

Early synthetic routes for substituted phenylacetic acids were fraught with difficulties. The use of highly toxic reagents, such as sodium cyanide, was a significant drawback, posing handling and disposal problems. nih.govgoogle.com Furthermore, reagents like potassium iodide (KI) or hydriodic acid (HI), which might be used for iodination or reduction, were often expensive, limiting their large-scale application. google.com

The reactions themselves could be problematic. For instance, the acid hydrolysis of benzyl cyanide can be a vigorous reaction requiring careful control. orgsyn.org Moreover, achieving specific substitution patterns on the aromatic ring, such as the precise placement of the iodo and methoxy (B1213986) groups in the target compound, was a major challenge. Direct iodination of an activated ring like methoxyphenylacetic acid often led to complex mixtures of products, necessitating tedious purification steps. researchgate.netlookchem.com These limitations prompted the search for more selective and efficient synthetic methods.

Modern Advancements in this compound Synthesis

Contemporary synthetic chemistry offers more sophisticated tools, particularly transition metal catalysis, which has revolutionized the synthesis of complex aromatic compounds.

Transition metal catalysts, especially those based on palladium, have enabled highly selective and efficient reactions for constructing molecules like this compound. mdpi.com These methods include direct functionalization of the aromatic ring and the coupling of molecular fragments.

Modern advancements have enabled the direct and regioselective iodination of aromatic rings, often guided by existing functional groups. A key strategy is "directed iodination," where a protecting group influences the position of the incoming iodine atom. google.com For a closely related compound, 4-acetoxy-3-methoxyphenylacetic acid, direct iodination using iodine and a silver salt like silver trifluoroacetate (B77799) in dichloromethane (B109758) proceeds with high yield and specificity. google.comlookchem.com The O-acetate protecting group directs the iodination to the ortho position relative to itself, which is also meta to the electron-withdrawing acetic acid side chain and para to the activating methoxy group. lookchem.com This approach avoids the formation of multiple isomers, a common problem with direct iodination of unprotected phenols or their simple ethers. lookchem.comgoogle.com

A similar strategy could be envisioned for the synthesis of this compound, likely starting from a precursor like 3-methoxyphenylacetic acid and employing a directing group if necessary, or by direct iodination under carefully controlled conditions. For example, iodination of 1-(3-methoxyphenyl)-butane-3-one with iodine and silver acetate (B1210297) in glacial acetic acid has been shown to produce the 2-iodo derivative in high yield. prepchem.com One-pot procedures involving regioselective iodination followed by a subsequent reaction are also becoming more common, using reagents like N-iodosuccinimide (NIS) in the presence of a catalyst. rsc.org

Table 1: Examples of Direct Iodination Reactions for Phenylacetic Acid Precursors

Starting Material Reagents & Conditions Product Yield Reference(s)
4-Acetoxy-3-methoxyphenylacetic acid Iodine, Silver trifluoroacetate, Dichloromethane, Argon, 2h 4-Acetoxy-2-iodo-5-methoxyphenylacetic acid 89% google.comlookchem.com
1-(3-Methoxyphenyl)-butane-3-one Iodine, Silver acetate, Glacial acetic acid, 1h 1-(2-Iodo-5-methoxyphenyl)butane-3-one 82% prepchem.com
p-Toluenesulfonic-(2-methoxyl) phenol (B47542) ester Iodine monochloride, Metal chloride catalyst, Glacial acetic acid p-Toluenesulfonic-(2-methoxyl-5-iodo) phenol ester - google.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. inventivapharma.comuva.es These methods can be employed to construct this compound by coupling two smaller fragments.

One strategy involves a Suzuki coupling reaction. This could entail coupling an aryl boronic acid or ester, such as (5-methoxy-2-iodophenyl)boronic acid, with a haloacetic acid ester derivative (e.g., ethyl bromoacetate) in the presence of a palladium catalyst and a suitable base. inventivapharma.com Conversely, one could start with a di-iodinated precursor like 1,2-diiodo-4-methoxybenzene and perform a selective cross-coupling reaction with a reagent that introduces the acetic acid side chain or a precursor to it. rsc.org The Suzuki-Miyaura reaction is well-suited for coupling aryl halides with arylboronic acids to form biaryl structures, and variations exist for Csp2-Csp3 bond formation. inventivapharma.comuva.es

The Heck reaction, which couples aryl halides with alkenes, could also be utilized by reacting a di-iodomethoxybenzene with an acrylate (B77674) ester, followed by reduction of the double bond. uva.es The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. mdpi.comacs.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Coupling Partners Catalyst System Product Type Reference(s)
Suzuki Aryl boronic acid + Alkyl halide Pd(OAc)₂, P(Nap)₃, Base (K₃PO₄ or K₂CO₃) ortho-Substituted Phenylacetic acid ester inventivapharma.com
Suzuki 2-Iodo-2-cyclohexen-1-one + 4-Methoxyphenylboronic acid Pd(PPh₃)₄, Ag₂O α-Aryl-α,β-unsaturated ketone orgsyn.org
Hiyama N-(2-iodo-4-methoxyphenyl)-N-methylmethacrylamide + Arylsilane Pd(OAc)₂, PPh₃, Bu₄NF Aryl-substituted methacrylamide mdpi.com
Sonogashira 1,2-Diiodo-5-methoxybenzene + Terminal alkyne Pd(PPh₃)₄, CuI Alkynyl-iodomethoxybenzene rsc.org

Regioselective Synthesis of this compound

The primary challenge in the synthesis of this compound lies in the selective introduction of an iodine atom at the C-2 position of the 5-methoxyphenylacetic acid core. The regiochemical outcome of the iodination reaction is governed by the directing effects of the substituents already present on the aromatic ring: the activating methoxy group (-OCH₃) and the deactivating, meta-directing acetic acid group (-CH₂COOH).

Electrophilic Aromatic Substitution: The methoxy group at the C-5 position is a powerful activating group and directs incoming electrophiles to the ortho (C-4, C-6) and para (C-2) positions. Conversely, the acetic acid moiety at C-1 deactivates the ring towards electrophilic substitution. In the case of 5-methoxyphenylacetic acid, the C-2 position is para to the strongly activating methoxy group. This strong para-directing influence is expected to dominate, leading to high regioselectivity for the desired 2-iodo isomer during electrophilic iodination.

Research on analogous substrates supports this hypothesis. For instance, the iron(III)-catalyzed iodination of N-protected 2-(3-methoxyphenyl)ethylamine using N-iodosuccinimide (NIS) results in the sole formation of the product iodinated at the position para to the methoxy group. acs.org This high regioselectivity is attributed to the powerful directing effect of the methoxy substituent. acs.org Various iodinating agents can be employed for this transformation, including molecular iodine (I₂), N-iodosuccinimide (NIS), and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), often in the presence of an acid or a Lewis acid catalyst to enhance the electrophilicity of the iodine source. d-nb.info

Directed ortho-Metalation (DoM): An alternative and highly regioselective strategy is Directed ortho-Metalation (DoM). This method involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium intermediate with an electrophile, in this case, iodine. organic-chemistry.orgwikipedia.org

For 5-methoxyphenylacetic acid, both the methoxy group and the carboxylate group (formed in situ by deprotonation of the acidic proton) can act as DMGs. organic-chemistry.orgbaranlab.org

The methoxy group would direct lithiation to the C-4 and C-6 positions.

The carboxylate group would direct lithiation to the C-2 and C-6 positions.

The final regiochemical outcome would depend on the relative directing power of these two groups and the specific reaction conditions (e.g., base, solvent, temperature). The carboxylate is generally a stronger DMG than the methoxy group, suggesting that metalation would preferentially occur at the C-2 position, yielding the desired product upon quenching with iodine. This powerful technique offers a predictable and often high-yielding route to specifically substituted aromatics that might be difficult to access through classical electrophilic substitution. baranlab.org

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Optimizing reaction parameters is crucial for maximizing product yield, minimizing side reactions, and ensuring the economic viability and safety of a process for large-scale production. Key variables in the synthesis of this compound include the choice of catalyst, solvent, temperature, and iodinating agent.

The following table, based on optimization studies of related iodination reactions, illustrates the effect of various parameters on reaction outcomes. While the specific substrate differs, the principles of optimization are directly applicable.

EntryCatalyst (mol %)ReagentSolventAdditiveTemp (°C)Yield (%)Reference
1Pd(OAc)₂ (5)I₂ (2.5 equiv)DMF-65<20 nih.gov
2Pd(OAc)₂ (5)I₂ (2.5 equiv)DMFCsOAc (1.2 equiv)6562 nih.gov
3Pd(OAc)₂ (5)I₂ (2.5 equiv)t-Amyl AlcoholCsOAc (1.2 equiv)65<10 nih.gov
4Pd(OAc)₂ (5)I₂ (2.5 equiv)DMF/t-Amyl Alcohol (1:1)CsOAc (1.2 equiv)6580 nih.gov
5FeCl₃ (2.5)NIS (1.1 equiv)[BMIM]NTf₂/DCM-40>95 (Conversion) acs.orgrsc.org

For scalable synthesis , several factors must be considered beyond simple yield optimization. The development of a convenient and scalable synthesis of phenylacetic acids from mandelic acids highlights the importance of using catalytic reagents and avoiding hazardous materials. organic-chemistry.orgacs.orgresearchgate.net For instance, a method was developed that relies on the in situ generation of hydroiodic acid from catalytic sodium iodide, which is safer and more practical for large-scale operations than using stoichiometric amounts of the corrosive acid directly. organic-chemistry.orgacs.org

Applications of 2 Iodo 5 Methoxyphenyl Acetic Acid in Advanced Organic Synthesis

Building Block for Complex Polycyclic and Heterocyclic Systems

The strategic placement of the iodo and acetic acid functionalities on the phenyl ring of (2-Iodo-5-methoxyphenyl)acetic acid makes it an ideal precursor for the construction of fused ring systems. The iodo group serves as a reactive site for cross-coupling reactions, while the acetic acid moiety can participate in cyclization reactions, often after conversion to a more reactive derivative.

A significant application of this compound is in the synthesis of dibenzo[b,f]thiepin (B8686691) derivatives. These tricyclic systems are of interest in medicinal chemistry. The synthesis typically involves an initial Ullmann condensation or a related copper-catalyzed coupling reaction between this compound and a substituted thiophenol. This is followed by an intramolecular cyclization to form the central seven-membered thiepin ring.

A key study in this area demonstrated the reaction of this compound with 4-methoxythiophenol, which yielded the corresponding diaryl sulfide (B99878) acid intermediate. researchgate.net Subsequent cyclization of this intermediate, often facilitated by a strong acid catalyst such as polyphosphoric acid, leads to the formation of the dibenzo[b,f]thiepin-10(11H)-one scaffold. researchgate.net This ketone can then be further elaborated to introduce additional diversity into the molecular structure.

Similarly, the reaction of this compound with 4-(methylsulfonyl)thiophenol in the presence of potassium carbonate and copper also serves as a route to dibenzo[b,f]thiepin precursors. grafiati.com The resulting acid intermediate can be transformed through a series of steps into the final dibenzo[b,f]thiepin derivatives. grafiati.com

Table 1: Synthesis of Dibenzo[b,f]thiepin Precursors from this compound

Reactant 1Reactant 2Coupling MethodIntermediate ProductCyclization AgentFinal ScaffoldReference
This compound4-methoxythiophenolUllmann Condensation2-((2-((4-methoxyphenyl)thio)-5-methoxyphenyl)acetic acidPolyphosphoric acid2,8-Dimethoxydibenzo[b,f]thiepin-10(11H)-one researchgate.net
This compound4-(methylsulfonyl)thiophenolCopper-catalyzed coupling2-((5-methoxy-2-((4-(methylsulfonyl)phenyl)thio)phenyl)acetic acidNot specifiedDibenzo[b,f]thiepin derivative grafiati.com

While the synthesis of dibenzo[b,f]thiepins is a well-documented application, a comprehensive review of the scientific literature did not yield specific examples of this compound being utilized as a building block for the construction of other distinct classes of aromatic or heteroaromatic scaffolds. Its potential in this area remains an avenue for future research, leveraging the inherent reactivity of the aryl iodide and the carboxylic acid functionalities.

Precursor in Natural Product Total Synthesis (as a non-pharmacological intermediate)

A thorough search of the scientific literature did not reveal any reported instances of this compound being employed as a non-pharmacological intermediate in the total synthesis of natural products. While its structural motifs are present in some natural products, its specific use as a starting material or key intermediate in a total synthesis campaign has not been described in available research.

Role in the Development of Advanced Synthetic Methodologies

Currently, there are no specific advanced synthetic methodologies that have been developed with this compound as the primary substrate or reagent. Its application has been more as a tool within existing methodologies, such as the Ullmann condensation, rather than being the focus of the development of a novel synthetic method.

Contributions to Materials Science Precursors (Non-biological applications)

The application of this compound as a precursor for materials science in non-biological contexts is not documented in the current scientific literature. Its potential use in the synthesis of novel organic materials, such as polymers or functional dyes, has not been explored in published research.

Theoretical and Computational Chemistry Studies on 2 Iodo 5 Methoxyphenyl Acetic Acid

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its physical and chemical properties. For (2-Iodo-5-methoxyphenyl)acetic acid, the arrangement of electrons is influenced by the interplay between the phenyl ring, the electron-withdrawing iodine atom, the electron-donating methoxy (B1213986) group, and the acetic acid moiety.

Substituent Effects on Geometry and Charge Distribution: The substituents on the phenyl ring cause notable distortions from the ideal hexagonal geometry. The carbon-carbon-carbon bond angle at the point of substitution is a key indicator of a substituent's electronic effect. For instance, in the related compound 2-(3-bromo-4-methoxyphenyl)acetic acid, the bond angle at the bromine-substituted carbon is 121.5(2)°, while the angles at the methoxy and acetyl groups are smaller at 118.2(2)° and 118.4(2)°, respectively. nih.gov This indicates the electron-withdrawing nature of the halogen and the electron-donating character of the methoxy group. nih.gov A similar trend is expected for this compound, where the bulky and electronegative iodine atom at the C2 position would lead to a C-C-C bond angle greater than 120°. Conversely, the electron-donating methoxy group at C5 and the acetic acid group at C1 would result in internal ring angles smaller than 120°. niscpr.res.inresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis is a computational method used to study charge distribution, orbital interactions, and bonding within a molecule. In substituted phenylacetic acids, NBO calculations reveal the delocalization of electron density between the phenyl ring and the substituents. For this compound, significant hyperconjugative interactions would be expected between the lone pairs of the methoxy oxygen and the iodine atom with the π* orbitals of the aromatic ring. These interactions are crucial for understanding the stability and reactivity of the molecule. acs.org The analysis also quantifies the charge transfer between different parts of the molecule, confirming the polarization induced by the electronegative iodine and oxygen atoms.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. niscpr.res.inresearchgate.net In electrophilic aromatic iodination, for example, the feasibility of a reaction can be assessed by the energy difference between the LUMO of the iodinating agent and the HOMO of the aromatic substrate. wuxiapptec.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the methoxy group, making these sites susceptible to electrophilic attack. The LUMO would likely be distributed over the carboxylic acid group and the C-I bond, indicating potential sites for nucleophilic attack or reduction.

Table 1: Predicted Electronic Properties and Bond Parameters for this compound based on Analogous Compounds

ParameterPredicted Value/CharacteristicRationale/Analogous Compound Data
C-C-C Angle at Iodine > 120°Halogens are electron-withdrawing, increasing the internal ring angle. nih.govniscpr.res.in
C-C-C Angle at Methoxy < 120°Methoxy group is electron-donating, decreasing the internal ring angle. nih.gov
HOMO Energy Relatively HighInfluenced by the electron-donating methoxy group. niscpr.res.inresearchgate.net
LUMO Energy Relatively LowInfluenced by the electron-withdrawing carboxylic acid and iodo groups. niscpr.res.inresearchgate.net
HOMO-LUMO Gap ModerateBalance of electron-donating and withdrawing groups affects the gap. niscpr.res.inresearchgate.net
Dipole Moment SignificantDue to the presence of highly electronegative I and O atoms. niscpr.res.inresearchgate.net

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating activation energies.

Electrophilic Aromatic Iodination: The introduction of the iodine atom onto the phenylacetic acid backbone is a key synthetic step. Computational models of electrophilic aromatic iodination show that the reaction often proceeds via the formation of a loosely bonded complex between the aromatic compound and an iodinating species like H₂OI⁺ or ICl. nih.govresearchgate.net This is followed by the formation of a σ-complex (a Wheland intermediate), which is typically the rate-determining step. researchgate.net The energy barrier for this step can be calculated using DFT. For this compound, the methoxy group is an activating, ortho-para directing group, while the acetic acid group is a deactivating, meta-directing group. Computational analysis would be crucial to predict the regioselectivity of iodination on the parent 3-methoxyphenylacetic acid, explaining why the iodine adds at the C2 position. The energy profiles for iodination at different positions on the ring can be calculated to determine the most favorable pathway. wuxiapptec.com

SRN1 Reaction Mechanisms: Iodoaromatic compounds are known to undergo radical-nucleophilic substitution (SRN1) reactions. For instance, the 2-(2-iodophenyl)acetate ion reacts with ketone enolates under photostimulation. researchgate.net The proposed mechanism involves the formation of a radical anion, which then fragments to yield an aryl radical and an iodide ion. researchgate.net This aryl radical can then react with a nucleophile. Theoretical studies can model these radical intermediates, calculate their stability, and predict the energy barriers for each step of the catalytic cycle, providing a detailed picture of the reaction pathway and explaining product distributions. researchgate.net

Acid-Base Chemistry: The acidity of the carboxylic acid group is a fundamental property. Theoretical calculations can determine the pKa value by computing the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent model. niscpr.res.inresearchgate.net Studies on other halogenated phenylacetic acids have shown that DFT calculations can accurately predict acidity trends. For example, among fluoro, chloro, and bromo-substituted phenylacetic acids, the chloro-derivative is calculated to be the most acidic. niscpr.res.inresearchgate.net Similar calculations for this compound would quantify the influence of the iodo and methoxy substituents on the acidity of the proton on the carboxylic acid.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they exist as an ensemble of different conformations. Understanding this dynamic behavior is critical for predicting their interactions.

Conformational Preferences: For this compound, two key areas of conformational flexibility exist: the orientation of the acetic acid side chain relative to the phenyl ring and the conformation of the carboxylic acid group itself.

Side Chain Rotation: The C-C bond connecting the phenyl ring and the acetic acid group can rotate. Computational scans of the potential energy surface can identify the most stable rotational conformers (rotamers) and the energy barriers between them. The lowest energy conformation will likely involve a specific orientation that minimizes steric hindrance between the acetic acid group and the ortho-iodo substituent.

Carboxylic Acid Conformation: The carboxylic acid group itself can exist in syn and anti conformations, referring to the orientation of the acidic proton relative to the carbonyl oxygen. While the syn conformer is generally considered more stable, computational and molecular dynamics studies on acetic acid have shown that the anti conformer can also be present in solution, stabilized by hydrogen bonding with solvent molecules. chemrxiv.org Quantum mechanical calculations are needed to determine the relative energies of these conformers for this compound. chemrxiv.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time in a simulated environment, such as in a water box. By solving Newton's equations of motion for the system, MD can explore the conformational landscape, revealing how the molecule flexes, rotates, and interacts with its surroundings. For this compound, an MD simulation would show the transitions between different rotamers and the dynamic nature of the hydrogen bonding between the carboxylic acid and solvent molecules. nih.gov Such simulations are essential for understanding how the molecule behaves in a biological or solution-phase context.

Prediction of Reactivity Descriptors and Selectivity

Conceptual DFT provides a framework for quantifying chemical reactivity using various descriptors. These indices help predict how a molecule will behave in a chemical reaction. researchgate.net

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is related to the HOMO-LUMO gap. niscpr.res.inresearchgate.net

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. niscpr.res.inresearchgate.net

DFT calculations on a series of 2-halophenylacetic acids (halo = F, Cl, Br) have been used to compute these values. niscpr.res.inresearchgate.net By extending this analysis, one could predict the reactivity of the iodo-substituted analogue. The presence of the polarizable iodine atom would likely increase the molecule's softness compared to its lighter halogen counterparts.

Table 2: Calculated Global Reactivity Descriptors for 2-Halophenylacetic Acids (Data from Analogous Systems)

Compound (2-(2-X-phenyl)acetic acid)Chemical Hardness (η) (eV)Electronegativity (χ) (eV)Electrophilicity Index (ω) (eV)
X = F 4.883.841.51
X = Cl 4.564.091.83
X = Br 4.414.101.90
X = I (Predicted Trend) < 4.41~ 4.10> 1.90

Data adapted from a DFT study on 2-halophenylacetic acids. niscpr.res.inresearchgate.net The values for the iodo compound are predicted based on observed trends.

Local Reactivity Descriptors (Fukui Functions): While global descriptors describe the molecule as a whole, local descriptors predict which specific atoms or regions of a molecule are most reactive. The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added or removed. niscpr.res.inresearchgate.net

f⁺(r): Predicts the most likely site for a nucleophilic attack (where adding an electron is most favorable).

f⁻(r): Predicts the most likely site for an electrophilic attack (where removing an electron is most favorable).

For this compound, Fukui function analysis would likely confirm that the electron-rich positions on the aromatic ring, particularly those activated by the methoxy group, are the most susceptible to electrophilic attack (high f⁻ value). The carboxylic carbon and the carbon bonded to iodine would be predicted as primary sites for nucleophilic attack (high f⁺ value). This detailed analysis allows for precise predictions of regioselectivity in chemical reactions.

Synthesis and Reactivity of Derivatives of 2 Iodo 5 Methoxyphenyl Acetic Acid

Modification of the Acetic Acid Side Chain

The carboxylic acid moiety is a primary site for derivatization, allowing for the introduction of various functional groups that can modulate the compound's physicochemical properties.

Ester and Amide Analogs

The carboxylic acid group of (2-Iodo-5-methoxyphenyl)acetic acid can be readily converted into its corresponding esters and amides through standard condensation reactions. Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst.

Amide bond formation is a cornerstone of medicinal chemistry, and numerous methods are available for the direct amidation of carboxylic acids. For instance, the use of tris(2,2,2-trifluoroethyl) borate (B1201080) can facilitate the direct condensation of carboxylic acids with amines to form amides. acs.org Another approach involves the use of a recyclable, solid-supported derivative of 5-methoxy-2-iodophenylboronic acid, which acts as a heterogeneous catalyst for the direct amidation of aliphatic carboxylic acids and amines under ambient conditions. researchgate.net

Specific examples of amide derivatives include 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide. The synthesis of more complex amide analogs, such as ethyl-2-(benzamido)-2-(5-iodo-2-methoxyphenyl)acetate, has also been reported through a three-component reaction involving benzamide, ethyl glyoxalate, and 4-iodoanisole, catalyzed by Bismuth(III) triflate. rsc.org

Derivative NameStructureReaction TypeReactantsReference
2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamideC₁₁H₁₄INO₂AmidationThis compound, Dimethylamine
Ethyl-2-(benzamido)-2-(5-iodo-2-methoxyphenyl)acetateC₁₈H₁₈INO₄Three-component reactionBenzamide, Ethyl glyoxalate, 4-Iodoanisole rsc.org
Benzo[b]thiophen-2-yl(2-iodo-5-methoxyphenyl)methanolC₁₆H₁₃IO₂SGrignard-type additionBenzo[b]thiophene, n-BuLi, 2-Iodo-5-methoxybenzaldehyde nih.gov

Homologation and Chain Extension

Chain extension of the acetic acid side chain, or homologation, provides a route to derivatives with altered chain lengths, which can be critical for biological activity. The Kowalski ester homologation is a notable method that can be applied to α-amino esters to generate β-amino esters with a high degree of stereocontrol. researchgate.net This reaction proceeds through an ynolate ion intermediate and avoids the use of hazardous reagents like diazomethane. researchgate.net

Another strategy for one-carbon homologation involves the conversion of an alcohol to an extended carboxylic acid, ester, or amide. researchgate.net For aldehydes, a one-pot reaction with potassium alpha-p-methoxyphenyl-alpha-isocyano acetic acid and an amine hydrochloride can achieve a one-carbon homologation to the corresponding amide under mild conditions. researchgate.net Tandem chain extension-acylation reactions have also been applied in the synthesis of complex natural products, demonstrating the utility of these methods. acs.org The asymmetric synthesis of organic molecules often relies on homologation reactions of boronic esters with metal carbenoids to create stereodefined boronic esters, which are versatile synthetic intermediates. bris.ac.uk

Substituent Modifications on the Aromatic Ring

The aromatic ring of this compound provides multiple positions for further functionalization, allowing for the introduction of various substituents that can fine-tune the electronic and steric properties of the molecule.

Related Iodo-dimethoxyphenylacetic Acid Derivatives

The synthesis of iodo-dimethoxyphenylacetic acid derivatives is a key area of research. For example, (2-Iodo-4,5-dimethoxyphenyl)acetic acid can be synthesized from the commercially available 3,4-dimethoxyphenylacetic acid through iodination using iodine monochloride. nih.govresearchgate.net This iodo-acid can then be esterified to its methyl ester, a versatile intermediate for further reactions. nih.govresearchgate.net

This methyl ester, 2-iodo-4,5-dimethoxyphenylacetic acid methyl ester, serves as a precursor in palladium-catalyzed Heck olefination reactions with reagents like methyl crotonate. nih.gov This reaction leads to the formation of cinnamate (B1238496) derivatives, which can be further transformed through reactions like catalytic hydrogenation and intramolecular Dieckmann condensation to produce complex cyclic structures such as 6,7-dimethoxy-2-tetralone. nih.govresearchgate.net The nitrile analog, 2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile, is another important derivative valued for its high reactivity in cross-coupling reactions.

Derivative NameMolecular FormulaSynthesis PrecursorKey ReactionsReference
(2-Iodo-4,5-dimethoxyphenyl)acetic acidC₁₀H₁₁IO₄3,4-Dimethoxyphenylacetic acidIodination (ICl or I₂/CF₃CO₂Ag) nih.govresearchgate.netcore.ac.uk
Methyl (2-iodo-4,5-dimethoxyphenyl)acetateC₁₁H₁₃IO₄(2-Iodo-4,5-dimethoxyphenyl)acetic acidEsterification nih.govresearchgate.net
2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrileC₁₀H₁₀INO₂(2-Iodo-4,5-dimethoxyphenyl)acetic acidConversion to nitrile
(E)-3-(4,5-Dimethoxy-2-methoxycarbonylmethyl-phenyl)-but-2-enoic acid methyl esterC₁₇H₂₀O₆Methyl (2-iodo-4,5-dimethoxyphenyl)acetateHeck Olefination nih.gov

Halogen Exchange and Introduction of Other Halogen Atoms

The iodine substituent on the aromatic ring is a versatile handle for further functionalization, including halogen exchange reactions. While direct nucleophilic aromatic substitution on iodoarenes can be challenging, transition metal-catalyzed reactions provide an effective route. acs.org The Finkelstein reaction, for instance, can be used to substitute aryl bromides or chlorides to yield iodoarenes, and recent photoinduced methods offer more sustainable alternatives. acs.org

Conversely, the iodo group can be replaced by other halogens. For example, bromination of related phenyltropane derivatives has been achieved using bromine in the presence of tin(IV) chloride. nih.gov The introduction of additional halogen atoms onto the aromatic ring is also a common strategy. Iodination of 3β-(4-methoxyphenyl)tropane-2β-carboxylic acid methyl ester with iodine chloride in acetic acid yielded the 3-iodo derivative, while using bis(pyridine)iodonium (I) tetrafluoroborate (B81430) led to the 3,5-diiodo analog. nih.gov The reactivity of the iodoarene can be activated through the formation of hypervalent iodine species or via radical I/Mg or I/Zn exchange reactions, facilitating cross-coupling and other transformations. acs.orguni-muenchen.de

Diversification of the Methoxy (B1213986) Group

The methoxy group on the aromatic ring can be modified to introduce further diversity. A common transformation is ether cleavage, or demethylation, to yield the corresponding phenol (B47542) (hydroxy group). This is often accomplished using strong Lewis acids like boron tribromide (BBr₃). The resulting hydroxyl group can then serve as a point for further functionalization, such as conversion into other esters or ethers.

In the synthesis of flavonol derivatives, compounds with methoxy groups are common precursors to those with hydroxyl groups, highlighting the synthetic utility of this transformation. mdpi.com The presence of a methoxy group versus a hydroxyl group can significantly impact the biological activity of the resulting compounds, as seen in studies of DYRK1A inhibitors where methoxy and hydroxy derivatives showed different inhibitory profiles. rsc.org The synthesis of various substituted chalcones and flavonols often involves precursors with methoxy groups that are either retained or modified in the final products. mdpi.com For example, 2-hydroxy-5-iodo-4-methoxychalcones have been synthesized as precursors for flavonol derivatives. mdpi.com

Advanced Functionalizations for Specific Synthetic Utilities

The strategic location of the iodo and methoxy groups on the phenylacetic acid scaffold of this compound and its derivatives allows for a variety of advanced functionalization reactions. These transformations are pivotal in constructing complex molecular architectures and are widely employed in the synthesis of valuable organic compounds.

The presence of an iodine atom, a versatile halogen, on the aromatic ring makes these compounds excellent substrates for numerous transition-metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, providing access to a diverse range of substituted aromatic compounds.

Key among these transformations are the Ullmann, Sonogashira, Buchwald-Hartwig, and Heck reactions. Each of these methodologies offers a unique pathway to modify the core structure of this compound derivatives, enabling the synthesis of molecules with specific and tailored properties for various applications in chemical research and materials science. smolecule.com The reactivity of the iodo substituent is often favored over other halogens like bromo or chloro groups, allowing for selective functionalization. mdpi.comlibretexts.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in mediating a wide array of cross-coupling reactions involving aryl halides. The this compound framework readily participates in these transformations.

The Ullmann condensation is a classic method for forming carbon-carbon and carbon-heteroatom bonds, traditionally using copper catalysis. acs.org Modern adaptations often employ palladium catalysts, which can offer milder reaction conditions and broader substrate scope. For instance, a palladium-catalyzed cascade Ullmann homocoupling/aldol/dehydration reaction of ortho-acylphenyl iodides has been developed to construct dibenzo-cycloheptenone cores, which are structurally related to colchicine (B1669291) analogues. rsc.org This type of transformation highlights the utility of the iodo group in facilitating intramolecular cyclizations to build complex polycyclic systems. rsc.org The efficiency of these reactions can be influenced by the choice of catalyst, base, and solvent. rsc.org

Table 1: Examples of Ullmann-type Reactions with this compound Derivatives

Reactant 1Reactant 2Catalyst SystemProduct TypeYieldReference
(2-Iodo-5-methoxyphenyl)ethanone-PdCl2, PPh3, NaHCO3Dibenzo-cycloheptenone derivativeModerate to Good rsc.org
Aryl IodideAlkylamineCuI, diketone ligandN-ArylalkylamineExcellent acs.org
o-Bromonitrobenzene-Metallic Copper2,2'-Dinitrobiphenyl- acs.org

This table is representative and aims to illustrate the types of transformations possible.

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgmdpi.com Derivatives of this compound are effective substrates for Sonogashira coupling, enabling the introduction of alkynyl moieties onto the aromatic ring. These alkynylated products are valuable intermediates for the synthesis of more complex molecules, including heterocycles and conjugated polymers. libretexts.orgnih.gov The regioselectivity of the Sonogashira coupling is high, with the reaction occurring specifically at the carbon-iodine bond. rsc.org

For example, the Sonogashira coupling of 2-iodophenols with terminal alkynes, followed by cyclization, is a known method for synthesizing 2,3-disubstituted benzo[b]furans. nih.gov Similarly, the coupling of 2-iodoanilines with alkynes can lead to the formation of indole (B1671886) derivatives. researchgate.net

Table 2: Sonogashira Coupling Reactions with Iodo-Substituted Phenyl Derivatives

Aryl Halide SubstrateAlkyneCatalyst SystemProductYieldReference
2-IodophenolTerminal AlkynePd catalyst, Cu(I) co-catalyst2,3-Disubstituted benzo[b]furanGood to Excellent nih.gov
2-IodoanilineTerminal AlkynePd catalyst, Cu(I) co-catalystIndole derivative- researchgate.net
5-Substituted-1,2,3-triiodobenzeneAryl AcetylenePd(PPh3)4, CuIDiiodinated diphenylacetylene- rsc.org

This table is representative and aims to illustrate the types of transformations possible.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. researchgate.netambeed.com This reaction is of great importance in medicinal chemistry for the synthesis of nitrogen-containing heterocycles and aniline (B41778) derivatives. acs.org this compound and its derivatives can be efficiently coupled with a wide range of primary and secondary amines using this methodology. rsc.orgacs.org The choice of palladium catalyst and ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. acs.org

The reaction conditions, including the base and solvent, must be carefully optimized to achieve high yields and avoid side reactions. rsc.org For instance, the amination of sterically hindered aryl halides or less nucleophilic amines can be challenging and may require specific catalytic systems. acs.org

Table 3: Buchwald-Hartwig Amination of Aryl Halides

Aryl HalideAmineCatalyst/Ligand SystemProductYieldReference
Aryl IodidePrimary AlkylaminePd catalyst / L6 or L10 ligandN-AlkylarylamineBroad generality acs.org
2,2'-DibromobiphenylPrimary AminePd catalyst / L17 ligandN-Substituted Carbazole59% acs.org
5-Halo-1,2,3-triazole(Het)aryl Amine[(THP-Dipp)Pd(cinn)Cl]5-(Het)arylamino-1,2,3-triazole- researchgate.net

This table is representative and aims to illustrate the types of transformations possible.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. eie.gr This reaction is a versatile tool for the synthesis of substituted alkenes. Derivatives of this compound can undergo Heck coupling with various alkenes to introduce vinyl groups onto the aromatic ring. mdpi.com These vinylated products can then be further elaborated into more complex structures. The reaction typically employs a palladium catalyst, a base, and a phosphine ligand. soton.ac.uk The nature of the alkene and the aryl halide can significantly influence the reaction outcome and yield. rsc.org For instance, aryl iodides are generally more reactive than aryl bromides in Heck couplings. mdpi.com

Table 4: Heck Coupling Reactions with Aryl Halides

Aryl HalideAlkeneCatalyst SystemProduct TypeYieldReference
2-IodoanilineDimethyl maleatePd(OAc)2, Et3NQuinolin-2(1H)-oneModerate to Good mdpi.com
Iodobenzenen-Butyl acrylate (B77674)Pd(OAc)2 (ligand-free)Substituted alkeneGood nottingham.ac.uk
Aryl BromideMethyl acrylateNi complexSubstituted alkene- eie.gr

This table is representative and aims to illustrate the types of transformations possible.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for producing (2-Iodo-5-methoxyphenyl)acetic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with 5-methoxyphenylacetic acid as a precursor. Introduce iodine via electrophilic substitution using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) to minimize side reactions like over-iodination .
  • Step 2 : Optimize solvent polarity (e.g., dichloromethane vs. THF) to enhance iodine incorporation efficiency. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Step 3 : Purify via column chromatography (silica gel, gradient elution) to isolate the target compound. Confirm purity using HPLC with UV detection (λ = 254 nm) .
    • Key Variables : Temperature, solvent choice, and iodine source (e.g., ICl vs. N-iodosuccinimide).

Q. How can researchers validate the purity of this compound, and what analytical methods are critical for characterization?

  • Methodology :

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm structural integrity. The methoxy group (δ=3.84.0\delta = 3.8–4.0 ppm) and iodo-substituted aromatic protons (δ=7.27.5\delta = 7.2–7.5 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion peaks (expected [M+H]+^+ = 306.96 g/mol).
  • Elemental Analysis : Ensure stoichiometric consistency (C, H, I content) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reports on the stability of this compound under varying pH conditions?

  • Methodology :

  • Controlled Degradation Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via LC-MS to identify byproducts (e.g., deiodination or ester formation) .
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) using first-order kinetics.
  • Hypothesis Testing : Iodine’s electron-withdrawing effect may destabilize the acetic acid moiety at high pH, accelerating hydrolysis. Compare with non-iodinated analogs .

Q. How can researchers optimize catalytic systems for cross-coupling reactions involving this compound?

  • Methodology :

  • Suzuki-Miyaura Coupling : Screen palladium catalysts (Pd(PPh3_3)4_4, PdCl2_2(dppf)) with arylboronic acids. Use microwave-assisted synthesis (80°C, 30 min) to enhance reaction efficiency .
  • Ligand Effects : Test bidentate ligands (e.g., XPhos) to stabilize Pd intermediates and reduce homocoupling byproducts.
  • Post-Reaction Analysis : Isolate biaryl products via flash chromatography. Confirm regioselectivity using NOESY NMR .

Q. What strategies mitigate iodine loss during long-term storage of this compound?

  • Methodology :

  • Stability Screening : Store samples under inert gas (N2_2), in amber vials at −20°C, and assess iodine content via ICP-MS over 6 months .
  • Additive Testing : Evaluate antioxidants (e.g., BHT) or chelators (EDTA) to suppress radical-mediated deiodination .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity results for this compound in cancer cell lines?

  • Methodology :

  • Cell Line Variability : Test the compound across multiple lines (e.g., MCF-7, HeLa) with standardized protocols (IC50_{50} assays, 48-h exposure) .
  • Metabolomic Profiling : Use LC-MS to quantify intracellular uptake and metabolism (e.g., conjugation with glutathione).
  • Hypothesis : Differential expression of iodotyrosine dehalogenases may alter compound efficacy .

Experimental Design Considerations

Q. How should researchers design dose-response studies to evaluate the neurotoxic potential of this compound?

  • Methodology :

  • In Vitro Models : Use primary neuronal cultures (rat cortical neurons) and measure apoptosis (Annexin V/PI staining) and ROS production (DCFDA assay) .
  • In Vivo Validation : Administer compound (1–50 mg/kg, IP) to rodents; assess motor function (rotarod test) and histopathology (brain sections) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.